1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene
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Overview
Description
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene is an organic compound known for its unique photophysical properties. It is often used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solid-state lasers .
Preparation Methods
The synthesis of 1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene typically involves a multi-step process. One common method is the Horner-Wadsworth-Emmons reaction, which involves the reaction of a phosphonate ester with an aldehyde under basic conditions to form the desired vinylbenzene derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its photophysical properties make it useful in fluorescence microscopy and other imaging techniques.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is a key component in the manufacture of OLEDs and organic solid-state lasers, where it serves as an efficient light-emitting material
Mechanism of Action
The mechanism by which 1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene exerts its effects is primarily through its interaction with light. When exposed to light, the compound undergoes electronic transitions that result in the emission of light. This property is exploited in OLEDs and lasers, where the compound acts as a light-emitting layer .
Comparison with Similar Compounds
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene is unique due to its high photoluminescence efficiency and stability. Similar compounds include:
1,4-Bis[4-(di-p-tolylamino)styryl]benzene: This compound has similar photophysical properties but may differ in terms of stability and efficiency.
4,4’-((1E,1’E)-1,4-phenylenebis(ethene-2,1-diyl))bis(N,N-di-p-tolylaniline): Another related compound with comparable applications in organic electronics
These comparisons highlight the unique advantages of this compound in terms of its efficiency and stability in various applications.
Properties
Molecular Formula |
C50H44N2 |
---|---|
Molecular Weight |
672.9 g/mol |
IUPAC Name |
3-methyl-N-[4-[(E)-2-[4-[(E)-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C50H44N2/c1-37-8-26-45(27-9-37)51(46-28-10-38(2)11-29-46)48-32-22-43(23-33-48)20-18-41-14-16-42(17-15-41)19-21-44-24-34-49(35-25-44)52(47-30-12-39(3)13-31-47)50-7-5-6-40(4)36-50/h5-36H,1-4H3/b20-18+,21-19+ |
InChI Key |
PSMFVGWGLXBEOA-FRCMOREXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=CC(=C7)C |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=CC(=C7)C |
Origin of Product |
United States |
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